tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (3S)-3-methyl-5-oxopiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological pathways, leading to its effects on cellular processes.
Comparison with Similar Compounds
tert-Butyl (3S)-3-methylpiperazine-1-carboxylate: Similar structure but lacks the oxo group.
tert-Butyl (3S)-3-ethyl-5-oxopiperazine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl (3S)-3-methyl-5-hydroxypiperazine-1-carboxylate: Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness: The presence of the oxo group in tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate makes it unique compared to its similar compounds. This oxo group can participate in various chemical reactions, such as oxidation and reduction, providing additional versatility in its applications.
Properties
CAS No. |
171557-21-4 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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